molecular formula C14H11F3N2O2 B2989394 2-Methyl-N'-((3-(trifluoromethyl)phenyl)methylene)-3-furohydrazide CAS No. 329699-42-5

2-Methyl-N'-((3-(trifluoromethyl)phenyl)methylene)-3-furohydrazide

Cat. No.: B2989394
CAS No.: 329699-42-5
M. Wt: 296.249
InChI Key: UJBJEJFWSMPLHR-QGMBQPNBSA-N
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Description

2-Methyl-N'-((3-(trifluoromethyl)phenyl)methylene)-3-furohydrazide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a furohydrazide moiety, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-N'-((3-(trifluoromethyl)phenyl)methylene)-3-furohydrazide typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl component. This can be achieved through the trifluoromethylation of an appropriate aromatic compound using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The resulting trifluoromethylphenyl compound is then reacted with a furohydrazide derivative under controlled conditions to form the final product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-N'-((3-(trifluoromethyl)phenyl)methylene)-3-furohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, making them valuable in organic synthesis.

Biology: In biological research, 2-Methyl-N'-((3-(trifluoromethyl)phenyl)methylene)-3-furohydrazide can be utilized to study enzyme inhibition and protein interactions. Its structural complexity allows for the exploration of biological pathways and mechanisms.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides and pesticides. Its unique chemical properties can enhance the effectiveness of these products.

Comparison with Similar Compounds

  • 2-Methyl-3-(trifluoromethyl)aniline

  • 3-(Trifluoromethyl)phenylhydrazine

  • 2-Methyl-3-furohydrazide

Uniqueness: 2-Methyl-N'-((3-(trifluoromethyl)phenyl)methylene)-3-furohydrazide stands out due to its combination of trifluoromethyl and furohydrazide groups, which confer unique chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in similar compounds.

Properties

IUPAC Name

2-methyl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2/c1-9-12(5-6-21-9)13(20)19-18-8-10-3-2-4-11(7-10)14(15,16)17/h2-8H,1H3,(H,19,20)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBJEJFWSMPLHR-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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